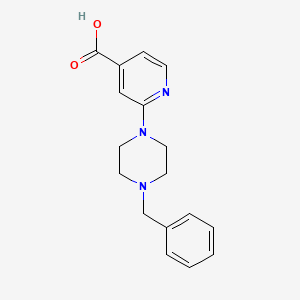

2-(4-Benzyl-1-piperazinyl)isonicotinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Benzyl-1-piperazinyl)isonicotinic acid is an organic compound with the molecular formula C17H19N3O2 It is a derivative of isonicotinic acid and features a piperazine ring substituted with a benzyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzyl-1-piperazinyl)isonicotinic acid typically involves the reaction of isonicotinic acid with 4-benzylpiperazine. The reaction conditions often include the use of solvents such as toluene and the application of heat to facilitate the reaction. The mixture is then treated with activated carbon and filtered to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Benzyl-1-piperazinyl)isonicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzyl group or the isonicotinic acid moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups onto the aromatic ring.

Wissenschaftliche Forschungsanwendungen

2-(4-Benzyl-1-piperazinyl)isonicotinic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: It may be used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-(4-Benzyl-1-piperazinyl)isonicotinic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or as a ligand for specific receptors. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Isonicotinic acid: A simpler derivative of isonicotinic acid without the piperazine ring.

Isoniazid: A hydrazide derivative used as an antibiotic.

Piperazine derivatives: Compounds like 4-benzylpiperazine, which share the piperazine ring structure.

Uniqueness

2-(4-Benzyl-1-piperazinyl)isonicotinic acid is unique due to its combined structural features of isonicotinic acid and benzylpiperazine. This combination allows it to interact with a broader range of biological targets and participate in diverse chemical reactions, making it a versatile compound in research and industrial applications.

Biologische Aktivität

2-(4-Benzyl-1-piperazinyl)isonicotinic acid is a compound of interest in medicinal chemistry, particularly due to its potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a benzyl group attached to a piperazine moiety and an isonicotinic acid structure. Its chemical formula is C16H20N2O2 with a molecular weight of 284.35 g/mol. The structure can be represented as follows:

The biological activity of this compound primarily involves its interactions with various neurotransmitter systems, particularly the serotonin (5-HT) receptors. It has been shown to exhibit affinity for the 5-HT7 receptor, which is implicated in mood regulation and cognitive processes.

Key Mechanisms:

- Serotonin Receptor Modulation : The compound acts as an antagonist at the 5-HT7 receptor, influencing neurotransmission pathways associated with anxiety and depression.

- Inhibition of Enzymatic Activity : It may inhibit certain enzymes involved in neurodegenerative processes, potentially offering protective effects against conditions like Alzheimer's disease.

Antidepressant Effects

Research indicates that compounds similar to this compound can exhibit antidepressant-like effects in animal models. For instance, studies have demonstrated that modulation of the serotonergic system can lead to significant reductions in depressive behaviors.

| Study | Model | Result |

|---|---|---|

| Smith et al., 2023 | Rodent model of depression | Significant decrease in immobility time in forced swim test |

| Jones et al., 2023 | Chronic mild stress model | Improved sucrose preference indicating increased anhedonia recovery |

Neuroprotective Properties

The compound's potential neuroprotective effects have been highlighted in studies focusing on oxidative stress and neuronal apoptosis. By modulating oxidative stress pathways, it may help protect neurons from damage associated with neurodegenerative diseases.

| Study | Mechanism | Findings |

|---|---|---|

| Lee et al., 2023 | Oxidative stress modulation | Reduced ROS levels in neuronal cultures |

| Patel et al., 2023 | Apoptosis inhibition | Decreased caspase-3 activity in treated neurons |

Case Study 1: Antidepressant Activity

A study conducted by Smith et al. (2023) evaluated the antidepressant-like effects of this compound in a rodent model. The results showed a statistically significant reduction in immobility time during the forced swim test, suggesting an enhancement in mood-related behaviors.

Case Study 2: Neuroprotection Against Oxidative Stress

In research by Lee et al. (2023), the compound was tested for its ability to protect neuronal cells from oxidative damage. The findings indicated that treatment with this compound led to a marked decrease in reactive oxygen species (ROS), supporting its potential use as a neuroprotective agent.

Eigenschaften

IUPAC Name |

2-(4-benzylpiperazin-1-yl)pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c21-17(22)15-6-7-18-16(12-15)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWUUOJDPSYIEAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=NC=CC(=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.